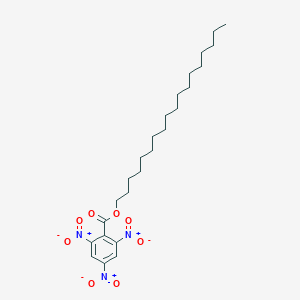![molecular formula C14H14O2 B14639364 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol CAS No. 52751-74-3](/img/structure/B14639364.png)
4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol is an organic compound with the chemical formula C14H14O2. It is characterized by two hydroxyl groups attached to the biphenyl structure, which also contains two methyl groups at the 4 and 4’ positions. This compound is known for its aromatic properties and structural versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol involves the Grignard reaction. The process begins with the preparation of (4-methylphenyl)magnesium bromide by reacting 4-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran. This intermediate is then reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere to yield 4,4’-dimethyl-1,1’-biphenyl .
Industrial Production Methods
Industrial production methods for 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol typically involve large-scale Grignard reactions followed by purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl compounds.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biphenyl derivatives and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the hydroxyl groups present in 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups but lacks the methyl groups.
4,4’-Dimethyldiphenyl: Similar structure but different substitution pattern.
Uniqueness
4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
2-(2-hydroxy-4-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-9-3-5-11(13(15)7-9)12-6-4-10(2)8-14(12)16/h3-8,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFLCEBDHIFNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577695 |
Source


|
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52751-74-3 |
Source


|
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)





![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)
![Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate](/img/structure/B14639380.png)

![N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine](/img/structure/B14639389.png)
